molecular formula C10H11NOS B051978 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane CAS No. 118564-89-9

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane

Cat. No. B051978
CAS RN: 118564-89-9
M. Wt: 193.27 g/mol
InChI Key: YPKATNMCYFSXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane, also known as NHBTE, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of benzothien-2-yl ethane, a compound that has been used in the synthesis of a number of pharmaceuticals, and it is characterized by its unique and highly reactive properties.

Scientific Research Applications

Antimicrobial Activity

Benzothiophene derivatives have been studied for their potential as antimicrobial agents. Compounds similar to N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine have shown effectiveness against various microorganisms. For instance, certain derivatives have displayed high antibacterial activity against Staphylococcus aureus, a common cause of skin infections and respiratory diseases .

Antioxidant Properties

These compounds have also been evaluated for their antioxidant capacities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Some benzothiophene derivatives have shown higher antioxidant capacities than trolox, a vitamin E analog and a standard reference for measuring antioxidant activity .

Anti-Cancer Potential

The structural similarity of benzothiophene derivatives to certain pharmaceuticals used in cancer treatment, such as Raloxifene, suggests potential applications in anti-cancer therapies. Raloxifene, for example, is used to treat breast cancer and has fewer side effects compared to other drugs with similar properties .

Anti-Inflammatory Uses

Thiophene derivatives, which include the benzothiophene moiety, have been reported to possess anti-inflammatory properties. These compounds could be used to develop new medications for treating inflammation-related conditions .

Psychotropic Effects

Some benzothiophene compounds have been associated with psychotropic effects, including anti-psychotic and anti-anxiety properties. This opens up possibilities for research into new treatments for mental health disorders .

Kinase Inhibition

Kinases are enzymes that play a significant role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy for treating diseases like cancer. Benzothiophene derivatives have been identified as potential kinase inhibitors, which could be valuable in the development of targeted therapies .

Estrogen Receptor Modulation

Compounds containing the benzothiophene structure have been used as selective estrogen receptor modulators (SERMs). These substances can mimic or block the hormone estrogen in various tissues, which is beneficial in conditions like osteoporosis and certain types of breast cancer .

Material Science Applications

Beyond biomedical applications, benzothiophene derivatives have interesting properties that make them suitable for material science applications. Their structural and electronic features can be advantageous in creating organic semiconductors and other electronic materials .

properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKATNMCYFSXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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